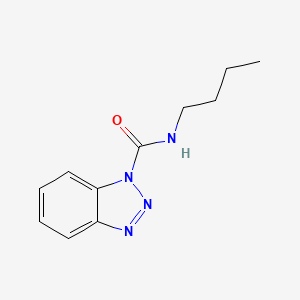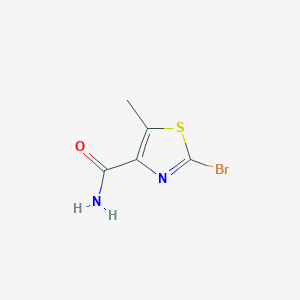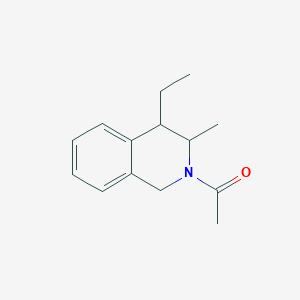![molecular formula C7H4Cl2N2S B11885874 4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine CAS No. 137287-40-2](/img/structure/B11885874.png)
4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dichlorothiophene with formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thienopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-amino-5-chloro-2-methylthieno[2,3-d]pyrimidine can be formed.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Reduction Products: Thiols and thioethers are common reduction products
科学的研究の応用
4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its biological effects .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
- 4,6-Dichloro-2-methylthieno[2,3-d]pyrimidine
Comparison
4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
137287-40-2 |
|---|---|
分子式 |
C7H4Cl2N2S |
分子量 |
219.09 g/mol |
IUPAC名 |
4,5-dichloro-2-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-10-6(9)5-4(8)2-12-7(5)11-3/h2H,1H3 |
InChIキー |
BUHPQCYBKJRHLX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CS2)Cl)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


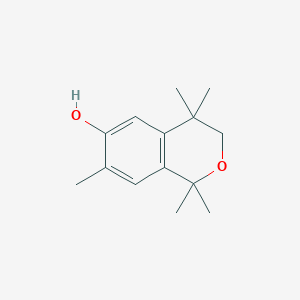
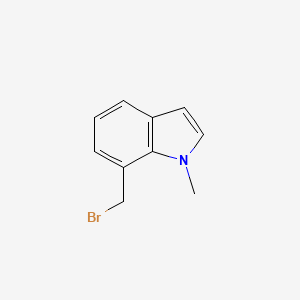







![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
